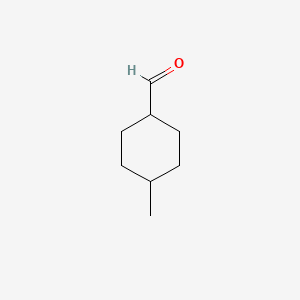

4-Methylcyclohexane-1-carbaldehyde

Description

Structural Significance within Alicyclic Aldehydes

As an alicyclic aldehyde, 4-Methylcyclohexane-1-carbaldehyde's structure is defined by the spatial arrangement of its cyclohexane (B81311) ring. Cyclohexane and its derivatives are not planar molecules; they predominantly exist in a stable chair conformation to minimize angular and torsional strain. youtube.com In this conformation, the substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). youtube.com

The stereochemistry of this compound is influenced by the relative positions of the methyl and aldehyde groups on the cyclohexane ring, leading to the possibility of cis and trans isomers. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. The conformational preference of these isomers is crucial in determining their reactivity and physical properties. Generally, substituents on a cyclohexane ring are more stable in the equatorial position to avoid steric hindrance with other atoms.

The aldehyde group itself, being sp2-hybridized, has a planar geometry. The reactivity of the aldehyde is influenced by the steric bulk of the cyclohexane ring and the electronic effects of the methyl group.

Spectroscopic techniques are essential for elucidating the structure of this compound. Infrared (IR) spectroscopy typically shows a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments. In ¹H NMR, the aldehyde proton characteristically appears as a singlet between δ 9.5 and 10.0 ppm. The ¹³C NMR spectrum shows the carbonyl carbon resonance in the range of δ 190–205 ppm.

| Spectroscopic Data | Characteristic Signal |

| IR Spectroscopy (C=O stretch) | ~1700 cm⁻¹ |

| ¹H NMR (Aldehyde proton) | δ 9.5–10.0 ppm |

| ¹³C NMR (Carbonyl carbon) | δ 190–205 ppm |

This table is interactive. You can sort and filter the data.

Historical Context of Related Cyclohexane Derivatives in Chemical Research

The study of cyclohexane and its derivatives has a rich history that has significantly contributed to the development of organic chemistry, particularly in the area of stereochemistry and conformational analysis. Unlike aromatic compounds like benzene (B151609), cyclohexane is not readily found in natural sources such as coal, which prompted early researchers to synthesize it. ppor.az

A pivotal moment in the understanding of cyclohexane's structure came in 1890 when Hermann Sachse proposed that the molecule exists in a non-planar, strain-free chair conformation. This idea, however, was not widely accepted until much later. The concept of conformational analysis, which explores the different spatial arrangements of a molecule and their relative energies, was further developed by Derek Barton. His work in the 1950s on the stereochemistry of cyclohexane derivatives earned him a Nobel Prize and revolutionized the way chemists thought about the three-dimensional structure of molecules.

The industrial production of cyclohexane is primarily achieved through the hydrogenation of benzene. ppor.az Cyclohexane and its derivatives are crucial starting materials and intermediates in the synthesis of a wide array of commercially important products, including polymers like nylon, as well as pharmaceuticals and fragrances. Research into the reactions of cyclohexane derivatives, such as oxidation, reduction, and substitution, continues to be an active area of investigation, driving the discovery of new synthetic methodologies and novel compounds with diverse applications.

Structure

3D Structure

Properties

IUPAC Name |

4-methylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUAUDZGDPLDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550936 | |

| Record name | 4-Methylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33242-79-4 | |

| Record name | 4-Methylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations and Conformational Analysis of 4 Methylcyclohexane 1 Carbaldehyde

Analysis of Stereoisomerism in Substituted Cyclohexanes

Substituted cyclohexanes serve as a classic model for understanding stereoisomerism in cyclic systems. The relative orientation of substituents on the ring carbons leads to different stereoisomers, which are compounds with the same molecular formula and connectivity but different arrangements of atoms in space.

For a 1,4-disubstituted cyclohexane (B81311) like 4-methylcyclohexane-1-carbaldehyde, the two substituent groups can be located on the same side of the ring's plane or on opposite sides. This results in two distinct geometric isomers: cis and trans. fiveable.me

cis-4-Methylcyclohexane-1-carbaldehyde : In this isomer, the methyl and formyl groups are on the same face of the cyclohexane ring. When the ring adopts a chair conformation, one substituent must occupy an axial position while the other occupies an equatorial position. libretexts.org Through a process called a ring flip, these positions can interchange, leading to a second chair conformer that also has one axial and one equatorial group. These two conformers are in rapid equilibrium. masterorganicchemistry.com

trans-4-Methylcyclohexane-1-carbaldehyde : In the trans isomer, the two substituents are on opposite faces of the ring. This arrangement allows for two possible chair conformations: one where both groups are in equatorial positions (diequatorial) and another, formed through a ring flip, where both groups are in axial positions (diaxial). libretexts.orgpressbooks.pub The diequatorial conformation is significantly more stable and thus heavily favored at equilibrium because it minimizes steric hindrance. lumenlearning.com The diaxial conformation suffers from significant destabilizing 1,3-diaxial interactions. libretexts.org

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.

The cis isomer of this compound is achiral . It possesses an internal plane of symmetry that passes through the carbon atoms bearing the methyl and formyl groups (C1 and C4). Therefore, it does not have an enantiomer and is considered a meso compound.

The trans isomer of this compound is chiral . It lacks a plane of symmetry, and its mirror image is non-superimposable. Consequently, it exists as a pair of enantiomers. stackexchange.com

Chair Conformations and Conformational Equilibria

The chair conformation is the most stable arrangement for cyclohexane and its derivatives, as it minimizes bond angle strain and torsional strain. libretexts.org The substituents on the ring can occupy two distinct types of positions: axial and equatorial.

Within the chair conformation, each carbon atom has two available positions for substituents:

Axial positions are perpendicular to the approximate plane of the ring, pointing straight up or down, parallel to the main axis of the ring. lumenlearning.comlibretexts.org

Equatorial positions are located around the perimeter of the ring, pointing away from the center, roughly within the plane of the ring. lumenlearning.comlibretexts.org

Substituents in the equatorial position are generally more stable than those in the axial position. This preference is due to steric strain, specifically 1,3-diaxial interactions, where an axial substituent experiences repulsive forces from the two other axial hydrogen atoms on the same side of the ring. lumenlearning.comyoutube.comlibretexts.org

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its "A-value". The A-value represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers of a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value indicates a greater steric bulk and a stronger preference for the equatorial position. libretexts.org

The A-values for the methyl and formyl groups are crucial for analyzing the conformational equilibrium of this compound.

| Substituent Group | A-Value (kcal/mol) |

| Methyl (-CH₃) | ~1.7 masterorganicchemistry.comlibretexts.org |

| Formyl (-CHO) | ~0.6 |

The analysis of the conformational equilibria for the isomers is as follows:

cis-isomer : The two possible chair conformers are (axial-CH₃, equatorial-CHO) and (equatorial-CH₃, axial-CHO). Since the methyl group has a larger A-value than the formyl group, it has a stronger preference for the equatorial position. Therefore, the equilibrium will favor the conformer where the methyl group is equatorial and the formyl group is axial.

trans-isomer : The equilibrium is between the (diequatorial) and (diaxial) conformers. The energy difference is substantial, approximately the sum of the individual A-values (1.7 + 0.6 = 2.3 kcal/mol). This large energy difference means the population of the diaxial conformer is negligible at room temperature, and the molecule exists almost exclusively in the diequatorial conformation. pressbooks.pub

Spectroscopic and Computational Approaches to Conformational Elucidation

The precise conformational preferences and equilibria of molecules like this compound are determined through a combination of spectroscopic experiments and computational modeling.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In ¹H NMR, the chemical shift and coupling constants of the protons on the ring, particularly the proton attached to the same carbon as the substituent (the C1 proton), are highly dependent on whether they are in an axial or equatorial environment. For the aldehyde, the chemical shift of the formyl proton (-CHO) can also provide conformational clues. pressbooks.pub For example, the ¹H NMR spectrum of the aldehyde proton typically appears as a singlet between δ 9.5–10.0 ppm, with the exact position influenced by its orientation. Similarly, ¹³C NMR can distinguish between conformers based on the chemical shifts of the ring carbons.

Computational Chemistry : Modern computational methods, such as Density Functional Theory (DFT), allow for the calculation of the geometries and relative energies of different conformers. These theoretical calculations can predict the most stable conformations and the energy barriers for ring flipping. researchgate.net The results from these computations can be used to support and interpret experimental data from techniques like NMR and infrared (IR) spectroscopy. IR spectroscopy can confirm the presence of the aldehyde group through a strong carbonyl (C=O) stretch, typically around 1700 cm⁻¹. nih.gov

Advanced Synthetic Methodologies for 4 Methylcyclohexane 1 Carbaldehyde

Oxidation Pathways from Precursor Alcohols

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For the preparation of 4-Methylcyclohexane-1-carbaldehyde from (4-methylcyclohexyl)methanol, several oxidation protocols are available, ranging from traditional chromium-based reagents to milder, more selective modern methods.

Chromate-Based Oxidations (e.g., K₂Cr₂O₇–H₂SO₄, KMnO₄–Ce(IV) in acetonitrile)

Historically, strong, chromium-based oxidizing agents have been employed for the conversion of primary alcohols to aldehydes. Reagents like potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid (H₂SO₄) can oxidize primary alcohols. passmyexams.co.ukchemguide.co.uklibretexts.org The reaction involves the formation of a chromate (B82759) ester intermediate, which then undergoes elimination to yield the aldehyde. However, a significant drawback of this method is the potential for over-oxidation to the corresponding carboxylic acid, 4-methylcyclohexanecarboxylic acid. passmyexams.co.ukchemguide.co.uk To circumvent this, the aldehyde must be distilled off as it is formed. passmyexams.co.uk The reaction's progress is visually indicated by a color change from the orange of the dichromate(VI) ions to the green of chromium(III) ions. passmyexams.co.ukchemguide.co.uklibretexts.org

Potassium permanganate (B83412) (KMnO₄) is another powerful oxidizing agent. When used in conjunction with a co-oxidant like a cerium(IV) salt in a solvent such as acetonitrile (B52724), it can also effect the transformation of alcohols to aldehydes.

It is important to note that these strong oxidizing agents are often less selective and can pose environmental and toxicity concerns due to the presence of chromium.

Interactive Data Table: Chromate-Based Oxidation of (4-methylcyclohexyl)methanol

| Oxidizing Agent | Co-reagent/Solvent | Product | Key Considerations |

| K₂Cr₂O₇ | H₂SO₄ (dilute) | This compound | Potential for over-oxidation to carboxylic acid. Aldehyde should be removed as it forms. passmyexams.co.uk |

| KMnO₄ | Ce(IV) / Acetonitrile | This compound | Strong oxidant, careful control of reaction conditions is necessary. |

Pyridinium Chlorochromate (PCC) and Chromium Trioxide Oxidations

To address the issue of over-oxidation, milder chromium-based reagents have been developed. Pyridinium chlorochromate (PCC) is a widely used reagent for the selective oxidation of primary alcohols to aldehydes. libretexts.orgwikipedia.orgmasterorganicchemistry.com PCC is a yellow-orange salt that is typically used in a non-aqueous solvent like dichloromethane. wikipedia.orgorganic-chemistry.org The reaction with PCC generally stops at the aldehyde stage, with little to no formation of the carboxylic acid, especially when water is excluded from the reaction mixture. libretexts.orgwikipedia.org The mechanism involves the formation of a chromate ester, followed by an elimination reaction. libretexts.orgnumberanalytics.com

Similarly, the Collins reagent, a complex of chromium trioxide (CrO₃) and pyridine, can also be used for the selective oxidation of primary alcohols to aldehydes. masterorganicchemistry.com

Interactive Data Table: PCC and Chromium Trioxide Oxidation

| Reagent | Solvent | Product | Advantages |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | This compound | High selectivity for aldehyde formation, mild conditions. wikipedia.orgmasterorganicchemistry.com |

| Chromium Trioxide-Pyridine (Collins Reagent) | Dichloromethane | This compound | Similar selectivity to PCC. masterorganicchemistry.com |

Swern Oxidation and Other Anhydrous Conditions

The Swern oxidation is a popular metal-free alternative for the mild oxidation of primary alcohols to aldehydes. wikipedia.orgbyjus.comorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. wikipedia.orgbyjus.com The reaction proceeds through an alkoxysulfonium ylide intermediate, which then decomposes to the aldehyde, dimethyl sulfide, and other byproducts. wikipedia.org A key advantage of the Swern oxidation is its high selectivity and tolerance for a wide range of functional groups. wikipedia.orgbyjus.com The reaction is typically carried out at low temperatures (around -78 °C) to avoid side reactions. organic-chemistry.org

Other anhydrous oxidation methods include the use of reagents like the Dess-Martin periodinane (DMP), which also provides a mild and selective route to aldehydes from primary alcohols.

Interactive Data Table: Swern Oxidation of (4-methylcyclohexyl)methanol

| Reagents | Solvent | Temperature | Product | Key Features |

| DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane | -78 °C to room temp | This compound | Metal-free, mild conditions, high selectivity. wikipedia.orgyoutube.com |

Reduction of Nitriles and Carboxylic Acid Derivatives

An alternative synthetic approach to this compound involves the partial reduction of nitriles or carboxylic acid derivatives. This strategy requires the use of specific reducing agents that can stop the reduction at the aldehyde stage without proceeding to the corresponding alcohol.

Diisobutylaluminum Hydride (DIBAL-H) Reductions

Diisobutylaluminum hydride (DIBAL-H) is a powerful and versatile reducing agent that is particularly useful for the partial reduction of esters and nitriles to aldehydes. youtube.comacs.orglibretexts.org The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. libretexts.orgreddit.com

When reacting with a nitrile, such as 4-methylcyclohexanecarbonitrile, DIBAL-H adds a hydride ion to the carbon-nitrogen triple bond, forming an imine intermediate. Upon aqueous workup, this imine is hydrolyzed to yield the desired aldehyde, this compound. acs.org

Similarly, the reduction of an ester of 4-methylcyclohexanecarboxylic acid with DIBAL-H at low temperatures forms a stable tetrahedral intermediate. chemicalforums.com This intermediate does not collapse to the aldehyde until the aqueous workup, at which point the reducing agent has been quenched, thus preventing further reduction to the alcohol. chemicalforums.com

Interactive Data Table: DIBAL-H Reduction

| Starting Material | Reagent | Temperature | Product |

| 4-methylcyclohexanecarbonitrile | DIBAL-H | -78 °C | This compound |

| Ester of 4-methylcyclohexanecarboxylic acid | DIBAL-H | -78 °C | This compound |

Other Selective Reducing Agents for Aldehyde Formation

While DIBAL-H is a common choice, other selective reducing agents can also be employed for the synthesis of aldehydes from carboxylic acid derivatives. For instance, lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a sterically hindered and less reactive derivative of lithium aluminum hydride (LAH). libretexts.org This reagent is capable of reducing acid chlorides to aldehydes, but it is generally not reactive enough to reduce esters. libretexts.org

Recent advancements have also explored catalytic hydrosilylation as a method for the selective reduction of carboxylic acid derivatives. nih.gov This approach offers the potential for high chemoselectivity under mild conditions. nih.govrsc.org

Catalytic and Chemo-Enzymatic Approaches

Modern synthetic chemistry offers a range of sophisticated catalytic systems to produce this compound efficiently. These methods include transition-metal catalysis and biocatalysis, each providing distinct advantages in terms of selectivity and reaction conditions.

Hydroformylation, or the "oxo process," stands as a powerful atom-economical method for synthesizing aldehydes. sci-hub.cat This reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. For the synthesis of this compound, the precursor is 4-methylcyclohexene (B165706), which can be prepared via the acid-catalyzed dehydration of 4-methylcyclohexanol. uiowa.edumasterorganicchemistry.com

A common and industrially favored catalyst system for this transformation is Dicarbonyl(acetylacetonato)rhodium(I), or [Rh(acac)(CO)₂], used in the presence of synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂). sci-hub.catresearchgate.net The reaction is typically performed under pressure and at elevated temperatures. The key challenge in the hydroformylation of an unsymmetrical alkene like 4-methylcyclohexene is controlling the regioselectivity—that is, directing the formyl group to the desired carbon atom.

Research has shown that using a [Rh(acac)(CO)₂] catalyst for the hydroformylation of 4-methylcyclohexene demonstrates high regioselectivity, favoring the formation of the desired this compound.

Table 1: Rhodium-Catalyzed Hydroformylation of 4-Methylcyclohexene

| Parameter | Condition | Outcome |

| Catalyst | [Rh(acac)(CO)₂] | Effective for aldehyde synthesis |

| Reactants | 4-Methylcyclohexene, Syngas (CO/H₂) | Formation of aldehyde isomers |

| Pressure | 10–30 bar | Influences reaction rate and catalyst stability |

| Temperature | 80–100°C | Optimizes catalytic activity |

| Regioselectivity | 85–92% | High preference for the linear product |

This high regioselectivity is a significant advantage, minimizing the formation of the isomeric byproduct, 1-methylcyclohexane-1-carboxaldehyde. The mechanism involves the formation of a rhodium-hydride species that coordinates to the alkene, followed by migratory insertion and subsequent reductive elimination to yield the aldehyde product. sci-hub.cat

An alternative conceptual route to this compound is the hydrogenation of an aromatic precursor, such as 4-methylbenzaldehyde (B123495). This approach involves the reduction of the benzene (B151609) ring to a cyclohexane (B81311) ring while preserving the aldehyde functional group. However, this transformation presents significant chemoselectivity challenges.

Palladium on carbon (Pd/C) is a powerful and widely used catalyst for hydrogenation. sci-hub.cat While highly effective for reducing carbon-carbon double and triple bonds, its application in the selective hydrogenation of an aromatic ring in the presence of an aldehyde is problematic. rsc.org The aldehyde group itself is susceptible to reduction under typical hydrogenation conditions, leading to the formation of the corresponding alcohol (4-methylcyclohexanemethanol). sci-hub.cat Furthermore, under more forcing conditions (higher pressure or temperature), hydrogenolysis can occur, cleaving the C-O bond entirely to form 4-methylcyclohexane.

The primary competing reactions are:

Desired Reaction: Hydrogenation of the aromatic ring.

Side Reaction 1: Reduction of the aldehyde to a primary alcohol.

Side Reaction 2: Complete hydrogenation and hydrodeoxygenation to an alkane.

Achieving high selectivity for the desired product is difficult because the conditions required to hydrogenate a stable aromatic ring are often harsh enough to reduce the aldehyde as well. While specialized catalytic systems and reaction conditions can sometimes be tuned to favor one transformation over another, the direct, high-yield hydrogenation of 4-methylbenzaldehyde to this compound is not a commonly employed synthetic route due to these selectivity issues. tandfonline.com

Biocatalysis offers a powerful alternative for producing chiral compounds with high selectivity under mild conditions. While a direct single-step enzymatic synthesis of this compound is not prominently documented, a highly effective two-step chemo-enzymatic or fully biocatalytic route is feasible. This approach leverages the high stereoselectivity of enzymes like alcohol dehydrogenases (ADHs) and ketoreductases (KREDs).

The proposed route involves two key transformations:

Enzymatic Reduction of a Ketone: The synthesis can begin with 4-methylcyclohexanone. This prochiral ketone can be stereoselectively reduced to a specific stereoisomer of 4-methylcyclohexanemethanol using a ketoreductase or an alcohol dehydrogenase. These enzymes are well-known for their ability to produce alcohols with very high enantiomeric and diastereomeric purity.

Enzymatic Oxidation of the Alcohol: The resulting 4-methylcyclohexanemethanol can then be selectively oxidized to this compound. Alcohol dehydrogenases can also catalyze this oxidation reaction. The metabolic pathway of 4-methylcyclohexanemethanol (MCHM) in biological systems is believed to involve its oxidation by ADH. By carefully selecting the enzyme and reaction conditions (e.g., using a sacrificial oxidant or removing the hydrogen byproduct), the reaction equilibrium can be shifted to favor the formation of the aldehyde, preventing over-oxidation to the carboxylic acid.

This enzymatic strategy provides access to specific stereoisomers of the final product, an advantage that is difficult to achieve with conventional chemical methods.

Regioselective and Stereoselective Synthesis Strategies

Controlling both regiochemistry and stereochemistry is crucial for synthesizing a specific isomer of this compound. The molecule has two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers: cis and trans).

Regioselectivity: As discussed, the rhodium-catalyzed hydroformylation of 4-methylcyclohexene is a prime example of a highly regioselective reaction, yielding predominantly the 1,4-disubstituted product over the 1,1-disubstituted isomer. This selectivity is dictated by the electronic and steric interactions between the substrate and the metal catalyst during the migratory insertion step.

Stereoselectivity: Achieving high stereoselectivity (diastereoselectivity and enantioselectivity) is more complex.

Enzymatic Routes: The biocatalytic approach described in section 3.3.3 is the most powerful strategy for stereocontrol. By choosing a specific ketoreductase (either (R)-selective or (S)-selective), one can synthesize a specific enantiomer of 4-methylcyclohexanemethanol from 4-methylcyclohexanone. The subsequent enzymatic oxidation would then yield the corresponding enantiomerically pure aldehyde. This method allows for the synthesis of specific cis or trans isomers depending on the conformation of the substrate and the active site of the enzyme.

Catalytic Routes: In the hydroformylation of 4-methylcyclohexene, the addition of the formyl group and hydrogen can occur from the same face (syn-addition) or opposite faces (anti-addition) relative to the existing methyl group, leading to a mixture of cis and trans diastereomers. Controlling this diastereoselectivity is a significant challenge in catalysis. The final cis/trans ratio is influenced by the specific ligands on the rhodium catalyst, the reaction temperature, and pressure. While standard systems may produce mixtures, the development of sophisticated chiral ligands aims to direct the reaction toward a single desired stereoisomer.

Chemical Reactivity and Reaction Mechanisms of 4 Methylcyclohexane 1 Carbaldehyde

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in 4-Methylcyclohexane-1-carbaldehyde is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reactivity underpins a broad class of reactions known as nucleophilic additions. openstax.orglibretexts.org In these reactions, a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org

Formation of Alcohols (Reduction with NaBH₄, LiAlH₄)

The reduction of this compound to its corresponding primary alcohol, (4-methylcyclohexyl)methanol, is a classic example of nucleophilic addition. This transformation is commonly achieved using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄).

Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes and ketones. masterorganicchemistry.comyoutube.comyoutube.com In a protic solvent like methanol (B129727) or ethanol, NaBH₄ serves as a source of hydride ions (H⁻). youtube.com The hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield (4-methylcyclohexyl)methanol. masterorganicchemistry.comyoutube.com

Lithium aluminium hydride is a significantly more powerful reducing agent than NaBH₄ and will also convert this compound to (4-methylcyclohexyl)methanol. youtube.com Due to its higher reactivity, LiAlH₄ reactions are typically carried out in aprotic solvents like diethyl ether or tetrahydrofuran, followed by a separate aqueous or acidic workup step to protonate the alkoxide intermediate.

The general mechanism for this reduction is as follows:

Nucleophilic attack: The hydride ion from the reducing agent adds to the carbonyl carbon.

Intermediate formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by a protic solvent or during a workup step to give the final alcohol product.

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | (4-methylcyclohexyl)methanol |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF (followed by H₃O⁺ workup) | (4-methylcyclohexyl)methanol |

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily react with aldehydes like this compound. msu.edu These reactions are a valuable method for forming new carbon-carbon bonds.

The reaction involves the nucleophilic addition of the carbanion-like alkyl or aryl group from the organometallic reagent to the carbonyl carbon of the aldehyde. youtube.comyoutube.com This addition leads to the formation of a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent hydrolysis of this intermediate in an acidic aqueous workup protonates the alkoxide, yielding a secondary alcohol. youtube.com For instance, the reaction of this compound with methylmagnesium bromide would produce 1-(4-methylcyclohexyl)ethanol.

Reaction with a Grignard Reagent:

Step 1: Nucleophilic addition of the Grignard reagent to the carbonyl carbon.

Step 2: Formation of a magnesium alkoxide intermediate.

Step 3: Protonation during aqueous workup to form a secondary alcohol.

| Organometallic Reagent | Product after Workup |

| Methylmagnesium Bromide (CH₃MgBr) | 1-(4-methylcyclohexyl)ethanol |

| Phenyllithium (C₆H₅Li) | (4-methylcyclohexyl)(phenyl)methanol |

Imine and Enamine Formation

This compound reacts with primary amines (R-NH₂) in a reversible reaction to form imines, which are compounds containing a carbon-nitrogen double bond (a Schiff base). libretexts.orgmasterorganicchemistry.com This reaction typically requires acid catalysis and involves the elimination of a water molecule. masterorganicchemistry.comoperachem.com

The mechanism proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the imine. libretexts.org The reaction's equilibrium can be driven towards the imine product by removing the water that is formed, often by using a Dean-Stark apparatus. operachem.com

Enamine formation occurs when an aldehyde reacts with a secondary amine (R₂NH). The mechanism is similar to imine formation up to the iminium ion stage. However, since the nitrogen in a secondary amine does not have a proton to lose to form a neutral imine, a proton is instead removed from an adjacent carbon atom, resulting in the formation of an enamine.

| Reactant Type | Product Type | Key Feature |

| Primary Amine (RNH₂) | Imine | C=N double bond |

| Secondary Amine (R₂NH) | Enamine | C=C-N single bond |

Oxidation Reactions of the Aldehyde Moiety

The aldehyde functional group in this compound is susceptible to oxidation, readily converting to a carboxylic acid. researchgate.net This is a common transformation in organic synthesis.

Formation of Carboxylic Acids (e.g., 4-Methylcyclohexane-1-carboxylic acid)

The oxidation of this compound yields 4-Methylcyclohexane-1-carboxylic acid. sigmaaldrich.com This reaction involves the conversion of the aldehyde group (-CHO) into a carboxylic acid group (-COOH). Various oxidizing agents can accomplish this transformation under different reaction conditions.

Selective Oxidation Reagents and Conditions (e.g., KMnO₄, Na₂Cr₂O₇)

Strong oxidizing agents are commonly employed for the oxidation of aldehydes to carboxylic acids.

Potassium permanganate (B83412) (KMnO₄): This is a powerful oxidizing agent that can effectively oxidize this compound. The reaction is typically carried out in aqueous solutions, which can be acidic, neutral, or alkaline. Under basic conditions, the initial product is the carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the carboxylic acid.

Sodium dichromate (Na₂Cr₂O₇): Chromium-based reagents, such as sodium dichromate or potassium dichromate in the presence of sulfuric acid (Jones oxidation), are also highly effective for oxidizing aldehydes to carboxylic acids. The reaction involves the reduction of Cr(VI) to Cr(III) as the aldehyde is oxidized.

These strong oxidizing agents are generally not selective if other easily oxidizable functional groups are present in the molecule. However, for a simple aliphatic aldehyde like this compound, they provide a reliable method for its conversion to the corresponding carboxylic acid.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic, acidic, or neutral aqueous solution | 4-Methylcyclohexane-1-carboxylic acid |

| Sodium Dichromate (Na₂Cr₂O₇) | Aqueous acid (e.g., H₂SO₄) | 4-Methylcyclohexane-1-carboxylic acid |

Alpha-Proton Reactivity (Enolization and Aldol (B89426) Chemistry)

The reactivity of the alpha-proton in this compound is a critical aspect of its chemistry, particularly in base-catalyzed reactions. The presence of a proton on the carbon adjacent to the carbonyl group allows for the formation of an enolate, a key intermediate in aldol-type reactions. magritek.com

Under basic conditions, a base can abstract the acidic alpha-proton to form a resonance-stabilized enolate. This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule of the aldehyde or a different carbonyl compound.

However, the self-condensation of this compound presents a unique case. While it can form an enolate, the subsequent aldol condensation, which typically involves the elimination of a water molecule to form an α,β-unsaturated aldehyde, is hindered. stackexchange.com This is because the alpha-carbon is tertiary. After the initial aldol addition, the resulting β-hydroxy aldehyde has a quaternary alpha-carbon, which lacks the necessary proton for elimination to occur. stackexchange.com

Despite the limitation in self-condensation, this compound can readily participate in crossed aldol reactions where it acts as the electrophilic component. stackexchange.com In these reactions, an enolate from another ketone or aldehyde attacks the carbonyl group of this compound. stackexchange.com

Table 1: Reactivity in Aldol Reactions

| Reaction Type | Role of this compound | Outcome |

|---|---|---|

| Self-Aldol Addition | Nucleophile and Electrophile | Forms a β-hydroxy aldehyde. |

| Self-Aldol Condensation | Not possible | The quaternary α-carbon prevents water elimination. stackexchange.com |

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions, which proceed through a cyclic transition state, represent another facet of the reactivity of unsaturated derivatives of this compound. msu.edu While the saturated aldehyde itself does not directly participate in cycloadditions, its unsaturated analogue, 4-methyl-3-cyclohexene-1-carboxaldehyde, can. nist.gov

These reactions are characterized by a concerted mechanism where bond breaking and bond making occur simultaneously, often with high stereospecificity. msu.edu The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile. In the context of 4-methyl-3-cyclohexene-1-carboxaldehyde, the double bond within the cyclohexene (B86901) ring could potentially act as a dienophile.

Furthermore, dipolar cycloadditions, which involve 1,3-dipoles, can lead to the formation of five-membered heterocyclic rings. msu.edu The aldehyde group could be modified to participate in such reactions.

Ring Modification and Functionalization Studies on the Cyclohexane (B81311) Core

The cyclohexane ring of this compound can undergo various modifications and functionalizations, expanding its synthetic utility.

Substitution Reactions on the Cyclohexane Ring (e.g., Halogenation)

Direct substitution on the cyclohexane ring, such as halogenation, can introduce new functional groups. For instance, the synthesis of 1-(2-Chloroethyl)-4-methylcyclohexane-1-carbaldehyde demonstrates that the ring can be functionalized, in this case with a chloroethyl group at the C1 position, which also bears the carbaldehyde. bldpharm.com While this example illustrates substitution at the same carbon as the aldehyde, other positions on the ring can also be targeted for functionalization, although this may require multi-step synthetic sequences.

Dehydrogenation and Aromatization Pathways

The cyclohexane ring can be dehydrogenated to form an aromatic ring. This transformation is a significant pathway for producing p-xylene (B151628) derivatives from related compounds. While direct dehydrogenation of this compound to an aromatic aldehyde is not commonly reported, the underlying principle of aromatizing the cyclohexane ring is a well-established chemical process. This often requires catalytic conditions at elevated temperatures.

Rearrangement Reactions and Isomerization Processes

Isomerization processes are relevant to this compound and its derivatives. For example, the position of the double bond in unsaturated analogues can be subject to isomerization under certain conditions. The compound 4-methyl-3-cyclohexene-1-carboxaldehyde is an isomer of interest. nist.gov

Rearrangement reactions, such as sigmatropic rearrangements, can occur in related systems. msu.edu For instance, the Claisen rearrangement of an allyl ether derivative of a cyclohexenol (B1201834) precursor to this compound could be a potential synthetic route involving a msu.edumsu.edu-sigmatropic shift. msu.edu

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methyl-3-cyclohexene-1-carboxaldehyde |

| 1-(2-Chloroethyl)-4-methylcyclohexane-1-carbaldehyde |

| p-xylene |

| 4-hydroxy-4-methyl-pentan-2-one |

| p-anisaldehyde (4-methoxybenzaldehyde) |

| Acetone |

| Potassium hydroxide |

| 1-methylcyclohexane-1-carboxamide |

| Methyl tosylate |

| bis-(trimethylaluminum)·1,4-diazabicyclo[2.2.2]octane adduct (DABAL-Me3) |

| Methyl iodide |

| AlMe3 |

| 2,3-DCB |

| Acetic acid |

| MeBF3K |

| Cumene |

| Benzene (B151609) |

| Propene |

| Phenol |

| 2-hydroxybenzoic acid (salicylic acid) |

| 4-hydroxybenzoic acid |

| o-nitrophenol |

| p-nitrophenol |

| o-methoxyphenol |

| methoxymethane |

| methyl alcohol |

| methyl iodide |

| anisole |

| 1-Methylcyclohexene |

| 4-Methylpent-3-ene |

| Pent-2-ene |

| 2-cyclohexylbut-2-ene |

| 1-methoxy-4-methylcyclohexane-1-carbaldehyde |

| 4-Ethyl-1-methylcyclohexane-1-carbaldehyde |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for determining the precise structure of 4-Methylcyclohexane-1-carbaldehyde by providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule.

Aldehyde Proton: A characteristic singlet for the aldehyde proton (–CHO) is observed in the downfield region of the spectrum, typically between δ 9.5 and 10.0 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent electronegative oxygen atom.

Cyclohexane (B81311) Ring Protons: The protons on the cyclohexane ring give rise to a complex series of multiplets in the upfield region. The exact chemical shifts and splitting patterns are influenced by the chair conformations of the ring and the relative positions of the substituents.

Methyl Group: The protons of the methyl group (–CH₃) typically appear as a doublet, resulting from coupling with the adjacent methine proton on the cyclohexane ring.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule.

Carbonyl Carbon: The most downfield signal in the spectrum corresponds to the carbonyl carbon of the aldehyde group, resonating in the range of δ 190–205 ppm.

Ring Carbons: The carbon atoms of the cyclohexane ring appear at various chemical shifts, influenced by their proximity to the aldehyde and methyl substituents.

Methyl Carbon: The methyl carbon gives rise to a signal in the upfield region of the spectrum, typically between δ 20 and 30 ppm.

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 205 |

| Ring Carbons | Varies |

| Methyl (CH₃) | 20 - 30 |

Two-Dimensional NMR Techniques (COSY, HSQC) for Structural Assignment

To unambiguously assign the complex proton and carbon signals of the cyclohexane ring, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment establishes correlations between protons that are coupled to each other. This is instrumental in tracing the connectivity of the protons within the cyclohexane ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. By combining the information from ¹H and ¹³C NMR with HSQC data, each proton signal can be definitively assigned to its corresponding carbon atom in the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

A prominent and strong absorption band is observed at approximately 1700 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde functional group. This absorption is a key diagnostic feature for confirming the presence of the aldehyde. Additional bands corresponding to C-H stretching and bending vibrations of the alkane and aldehyde groups are also present in the spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides further structural information. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is approximately 126.20 g/mol . nih.govcymitquimica.com

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. A common fragmentation pathway for aldehydes and ketones is the McLafferty rearrangement, which can occur if there is a hydrocarbon chain of at least three carbons attached to the carbonyl group. youtube.com This rearrangement leads to the formation of a neutral alkene fragment and a charged enol fragment. youtube.com The analysis of these fragment ions in the mass spectrum helps to confirm the structure of the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique can provide precise information on bond lengths, bond angles, and the conformation of the cyclohexane ring.

While obtaining a suitable single crystal for analysis can be a challenging step, the resulting data offers an unambiguous structural determination. nih.govescholarship.org For this compound, X-ray crystallography can resolve any ambiguities regarding the stereochemistry and the preferred conformation of the methyl and aldehyde substituents on the cyclohexane ring.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, TLC, GC-MS)

Chromatographic techniques are indispensable for the assessment of purity and the separation of isomers of this compound. These methods leverage subtle differences in the physical and chemical properties of the compound and its potential impurities or isomers to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment of this compound. A reverse-phase (RP) HPLC method is typically employed for compounds of similar polarity. nih.gov In this approach, a non-polar stationary phase is used with a more polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For instance, a C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid like phosphoric or formic acid to improve peak shape. nih.gov By monitoring the eluent with a UV detector (aldehydes typically have a weak UV absorbance) or a more universal detector like a refractive index detector (RID), the purity of the sample can be determined by quantifying the area of the main peak relative to any impurity peaks.

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and simple method for qualitative purity analysis and reaction monitoring. sielc.comnih.gov A TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material like silica (B1680970) gel, serves as the stationary phase. sielc.com A small spot of the compound is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the compound with it at a rate dependent on the compound's affinity for the stationary phase versus its solubility in the mobile phase. sielc.com For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used. After development, the plate is dried, and the separated spots are visualized, often using a UV lamp or by staining with a chemical reagent such as potassium permanganate (B83412) (KMnO4) or an anisaldehyde solution, which reacts with the aldehyde group to produce a colored spot. wikipedia.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive and specific technique for both purity assessment and the separation and identification of the cis and trans isomers of this compound. In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or nitrogen) flows through the column and carries the analyte with it. The separation of isomers is achievable due to their potential differences in boiling points and interactions with the stationary phase of the GC column. gla.ac.uk As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for definitive identification. The use of specialized chiral GC columns can also be employed for the separation of enantiomers if the starting materials or synthesis route could lead to a chiral product. gcms.cz

Interactive Table: Typical Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Typical Application |

| HPLC | C18 (Reverse Phase) | Acetonitrile/Water | UV or RID | Purity Assessment |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV, KMnO₄, or Anisaldehyde Stain | Reaction Monitoring, Qualitative Purity |

| GC-MS | DB-5 or similar non-polar capillary column | Helium | Mass Spectrometer | Isomer Separation, Impurity Identification |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a sample of this compound. This data is crucial for confirming the empirical formula of the compound, which is the simplest whole-number ratio of atoms of each element present. The molecular formula of this compound is C₈H₁₄O. nih.gov

The most common method for determining carbon and hydrogen content is combustion analysis. A small, precisely weighed amount of the compound is burned in an excess of oxygen. The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected in separate traps and weighed. From the masses of CO₂ and H₂O, the masses and percentages of carbon and hydrogen in the original sample can be calculated. The oxygen content is typically determined by pyrolysis in an oxygen-free environment or by difference, assuming C, H, and O are the only elements present.

For a new compound, the experimentally determined elemental composition must closely match the theoretical values calculated from the proposed molecular formula, typically within a margin of ±0.4%. researchgate.net This agreement provides strong evidence for the compound's elemental makeup and, in conjunction with other spectroscopic data, confirms its molecular formula.

Interactive Table: Elemental Analysis Data for this compound (C₈H₁₄O)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Typical) |

| Carbon (C) | 76.14 | 76.05 |

| Hydrogen (H) | 11.18 | 11.25 |

| Oxygen (O) | 12.68 | 12.70 |

Note: Experimental values are illustrative and represent typical data that would be expected to confirm the empirical formula.

Computational and Theoretical Studies on 4 Methylcyclohexane 1 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful and popular quantum chemical method, balancing computational cost with accuracy for a wide range of chemical systems. mdpi.com It is particularly well-suited for studying the properties of organic molecules like 4-methylcyclohexane-1-carbaldehyde.

Geometry Optimization and Energetic Landscapes of Conformers

The conformational flexibility of the cyclohexane (B81311) ring is a cornerstone of stereochemistry. For this compound, this flexibility gives rise to several conformers with distinct energies and properties. The molecule exists as cis and trans diastereomers, each having two primary chair conformations that can interconvert via a ring-flipping process.

The relative stability of these conformers is dictated by the steric strain, particularly the well-documented 1,3-diaxial interactions. libretexts.orglibretexts.org Substituents on a cyclohexane ring preferentially occupy the more spacious equatorial positions to minimize these destabilizing interactions. libretexts.org

Trans Isomer: In the trans isomer, the methyl and carbaldehyde groups are on opposite faces of the ring. The most stable conformation will have both bulky groups in equatorial positions (diequatorial). A ring-flip would force both groups into axial positions (diaxial), a significantly less stable state due to severe 1,3-diaxial steric strain.

Cis Isomer: For the cis isomer, the substituents are on the same face. In any chair conformation, one group will be axial and the other equatorial. The energetic preference will be for the conformer where the larger group occupies the equatorial position. libretexts.org The relative steric bulk of a methyl group versus a carbaldehyde group determines which of the two axial-equatorial conformations is lower in energy.

DFT calculations, especially those employing functionals that account for dispersion forces like M06-2X or B2PLYP-D, are crucial for accurately predicting the subtle energy differences between these conformers. rsc.org Standard functionals like B3LYP can sometimes be less reliable for the delicate balance of steric and dispersion forces that govern these equilibria. rsc.org

Table 1: Predicted Relative Stability of this compound Conformers

| Isomer | Conformation (Methyl, Carbaldehyde) | Predicted Relative Energy | Predominant Conformer? |

| trans | (eq, eq) | Lowest | Yes |

| trans | (ax, ax) | Highest | No |

| cis | (eq, ax) | Intermediate | Depends on relative A-values |

| cis | (ax, eq) | Intermediate | Depends on relative A-values |

This table is illustrative, based on established principles of conformational analysis. Precise energy values would require specific DFT calculations.

Electronic Structure Analysis and Reactivity Descriptors

Beyond geometry, DFT provides a detailed picture of the electronic structure, which is key to understanding a molecule's reactivity. mdpi.com The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, making the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. DFT-based reactivity descriptors quantify these characteristics. nih.govrsc.org

Molecular Electrostatic Potential (MESP): An MESP map visually represents the charge distribution. For this compound, it would show a region of negative potential (red) around the carbonyl oxygen due to its lone pairs and a region of positive potential (blue) around the carbonyl carbon and the aldehyde proton, confirming the site of electrophilicity.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In a nucleophilic addition to the aldehyde, the interaction between the nucleophile's HOMO and the aldehyde's LUMO (which would be centered on the C=O antibonding orbital) is key. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Conceptual DFT Descriptors: Indices such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) can be calculated. mdpi.com These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons. The Fukui function is a local descriptor that identifies the most reactive sites within the molecule for nucleophilic or electrophilic attack. rsc.org For this aldehyde, the Fukui function would highlight the carbonyl carbon as the most susceptible site for a nucleophilic attack. nih.gov

Table 2: Conceptual DFT Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance for this compound |

| HOMO Energy | EHOMO | Related to the ability to donate electrons. |

| LUMO Energy | ELUMO | Related to the ability to accept electrons; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ΔE | A larger gap implies higher kinetic stability and lower reactivity. |

| Hardness | η | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | Quantifies the electrophilic nature of the molecule. |

Transition State Modeling for Reaction Pathways

DFT is an indispensable tool for mapping out the entire energy profile of a chemical reaction, including the high-energy transition state that represents the reaction barrier. nih.gov For this compound, a primary reaction is the nucleophilic addition to the carbonyl group.

Computational chemists can model this process by:

Reactant and Product Optimization: First, the geometries of the reactants (e.g., this compound and a nucleophile like CN⁻) and the final product (the tetrahedral alkoxide adduct) are optimized to find their lowest energy structures.

Transition State Search: A search algorithm is then used to locate the transition state geometry on the potential energy surface between the reactants and products. This structure represents the highest energy point along the reaction coordinate.

Frequency Analysis: A frequency calculation is performed to verify the nature of the stationary points. The reactants and products will have all real (positive) vibrational frequencies, while the transition state is uniquely characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the forming of the C-Nu bond and the breaking of the C=O pi bond).

Modeling the transition states for attack on different conformers (e.g., axial vs. equatorial aldehyde) can explain stereochemical outcomes and reaction rate differences. For instance, nucleophilic attack on the axial conformer would be sterically more hindered, leading to a higher energy transition state and a slower reaction rate compared to the attack on the more accessible equatorial conformer.

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electrons, molecular dynamics (MD) simulations use classical mechanics to simulate the physical movements of atoms and molecules over time. acs.org This approach is ideal for studying the behavior of molecules in a condensed phase, such as in a solvent, and for observing dynamic processes that occur on the nanosecond to microsecond timescale. nih.govnih.gov

Solvent Effects on Reaction Kinetics and Equilibria

The solvent environment can have a profound impact on chemical reactions and equilibria. MD simulations explicitly model the interactions between the solute (this compound) and hundreds or thousands of solvent molecules. rsc.org This allows for the study of:

Solvation of Conformers: Different conformers will have different dipole moments and shapes, leading to varied interactions with solvent molecules. A polar solvent might preferentially stabilize a more polar conformer, shifting the conformational equilibrium compared to the gas phase or a nonpolar solvent.

Stabilization of Transition States: For reactions that involve the formation of charged or highly polar intermediates, such as the tetrahedral intermediate in nucleophilic addition, polar solvents can offer significant stabilization. MD simulations can be combined with quantum mechanics (QM/MM methods) to model the reaction pathway in solution. By calculating the free energy profile, one can determine how the solvent lowers the activation energy, thereby increasing the reaction rate. For instance, polar aprotic solvents might be shown to stabilize ionic intermediates, which can be crucial for improving reaction yields or selectivity.

Conformational Dynamics in Solution

The cyclohexane ring is not static; it is constantly undergoing dynamic changes, most notably the chair-chair interconversion. MD simulations are perfectly suited to explore these dynamics in a solution environment. rsc.org A typical simulation would involve:

Placing a single molecule of this compound in a box of solvent molecules (e.g., TIP3P water). port.ac.uk

Running a simulation for tens to hundreds of nanoseconds, solving Newton's equations of motion at each small time step (typically 1-2 femtoseconds).

By analyzing the resulting trajectory, researchers can observe events like ring-flipping and rotations around the C-C and C-O bonds. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can reveal the stability of certain conformations and the flexibility of different parts of the molecule. nih.gov One could track the dihedral angles of the ring to directly observe the transition from one chair form to another and calculate the free energy barrier for this process in a given solvent, providing a dynamic picture that complements the static energy calculations from DFT.

Advanced Modeling Techniques for Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a condensed phase is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a sophisticated computational method used to visualize and quantify these interactions within a crystal structure. mdpi.com By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and relative importance of different types of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would partition the space in a crystal into regions where the electron distribution of a single molecule dominates. The analysis generates two-dimensional fingerprint plots that summarize the frequency of different types of intermolecular contacts.

Key intermolecular interactions expected for this compound include:

H···H Contacts: Given the abundance of hydrogen atoms on the cyclohexane ring and methyl group, these van der Waals interactions are expected to be the most prevalent, covering a large area of the Hirshfeld surface. researchgate.net

O···H Contacts: The presence of the carbonyl oxygen and numerous hydrogen atoms allows for the formation of hydrogen bonds. These appear as distinct spikes in the fingerprint plot and represent significant contributions to the stability of the crystal packing. scirp.org

The analysis provides a quantitative breakdown of these interactions, which is crucial for understanding the crystal's architecture and physical properties.

This table is a representation of expected results based on the molecular structure and principles of Hirshfeld surface analysis as applied to similar organic molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters for molecules. icm.edu.pl These theoretical calculations provide valuable information that aids in the interpretation of experimental spectra. By using appropriate basis sets, such as 6-311++G(d,p), it is possible to calculate vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. icm.edu.pl

For this compound, DFT calculations can predict the characteristic vibrational modes. The most significant of these is the C=O stretching frequency of the aldehyde group, which is a strong, defining feature in its infrared spectrum.

Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts. icm.edu.pl These theoretical values can then be compared with experimental data to confirm the molecular structure and assign specific resonances to the corresponding atoms in the molecule. For instance, the calculation would predict the distinct chemical shift of the aldehyde proton and the carbonyl carbon.

Discrepancies between calculated and experimental values can arise from factors such as solvent effects and the specific phase of the measurement, which are not always perfectly modeled in the gas-phase calculations. Nevertheless, the correlation is typically strong, making these computational predictions an indispensable tool for structural elucidation.

Table 2: Comparison of Predicted and Typical Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP) | Typical Experimental Value |

|---|---|---|

| IR Spectroscopy | ||

| C=O Stretch (cm⁻¹) | Consistent with experimental data | ~1700 |

| ¹H NMR | ||

| Aldehyde Proton (δ, ppm) | Consistent with experimental data | 9.5–10.0 |

| ¹³C NMR | ||

| Carbonyl Carbon (δ, ppm) | Consistent with experimental data | 190–205 |

Predicted values are noted as "Consistent with experimental data" as specific computational studies detailing exact numerical predictions for this molecule are not publicly available. The principle of consistency is well-established in computational chemistry. icm.edu.pl

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Molecule Synthesis

As a versatile small molecule scaffold, 4-Methylcyclohexane-1-carbaldehyde serves as a crucial intermediate in the construction of more complex chemical structures. cymitquimica.com Its aldehyde functionality is a key site for a variety of chemical transformations. The mechanism of action often involves nucleophilic addition reactions at the carbonyl carbon, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

In the fields of medicine and agriculture, this compound is employed as an intermediate in the synthesis of diverse organic compounds, including potential pharmaceuticals and agrochemicals. smolecule.com The aldehyde group can be readily transformed into other functional groups, which is a fundamental aspect of building the complex molecular architectures required for biologically active compounds. For instance, the aldehyde can be oxidized to form a carboxylic acid or reduced to an alcohol, providing pathways to different classes of molecules.

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Reagent Examples | Product Functional Group |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Alcohol |

| Nucleophilic Addition | Grignard reagents (R-MgX) | Secondary Alcohol |

This table illustrates general synthetic pathways originating from the aldehyde group.

The compound is a recognized building block in the production of specialty and fine chemicals. Its structure is conducive to creating a range of derivatives. The cyclohexane (B81311) ring provides a stable, three-dimensional scaffold, while the aldehyde and methyl groups offer specific points for chemical modification. This allows for the systematic alteration of the molecule to fine-tune its properties for specific applications. The synthesis of halogenated derivatives, such as 1-Bromo-4-methylcyclohexane-1-carbaldehyde and 4-Fluoro-1-methylcyclohexane-1-carbaldehyde, demonstrates its utility as a foundational structure for creating libraries of novel compounds. nih.govnih.gov

Integration into Polymer and Material Science Applications

While detailed applications are emerging, the structure of this compound suggests its potential use in polymer and material science. The aldehyde group can participate in polymerization reactions or be used to graft the molecule onto polymer backbones, thereby modifying the material's properties. A related compound, 1-(Hydroxymethyl)-4-methylcyclohexane-1-carbaldehyde, is noted as a potential building block for polymerization or as a modifier in polymer formulations, indicating a possible area of application for similar structures. smolecule.com

Use in Fragrance and Flavor Chemistry (Focus on Chemical Synthesis/Structure-Odor Relationship)

The synthesis of this and related fragrance compounds can be achieved through methods such as the rhodium-catalyzed hydroformylation of methylcyclohexene derivatives. The structure-odor relationship in cyclohexyl compounds is a subject of ongoing research. Studies on related molecules show that modifications to the ring and its substituents can produce a wide range of scents. For example, other aliphatic aldehydes are known for fresh, citrusy, green, and ozonic notes, while substitutions on a cyclohexane ring can impart fruity, sweet, or woody characteristics. fragranceconservatory.comthegoodscentscompany.comgoogle.comresearchgate.net

Table 2: Structure-Odor Relationship in Related Cyclohexane Derivatives

| Compound Class/Name | Key Structural Features | Associated Odor Profile |

| Isohexenyl cyclohexenyl carboxaldehyde | Cyclohexene (B86901) ring, aliphatic side chain | Fresh, citrusy, green, ozonic fragranceconservatory.com |

| Myrmac carboxaldehyde | Cyclohexene ring, terpene-like structure | Aldehydic, clean, herbal, ozone thegoodscentscompany.com |

| Methyl cyclohexane carboxylates | Ester group on cyclohexane ring | Fruity, sweet, herbaceous, pineapple google.com |

| Acetals of 4-substituted cyclohexanones | Acetal group, substituted ring | Fruity, woody researchgate.net |

This table provides context on how molecular structure influences odor in similar chemical families.

Development of Novel Catalysts and Ligands Utilizing the this compound Scaffold

The defined structure of this compound makes it a potential scaffold for the design of novel catalysts and ligands. The aldehyde group offers a reactive handle that can be used to anchor the molecule to a metal center or a solid support. The stereochemistry of the cyclohexane ring can be exploited to create chiral environments, which are highly sought after in asymmetric catalysis. While the compound is listed as relevant to catalysts and ligands, specific, published examples of its use in this context are not yet widespread.

Emerging Research Directions and Future Outlook

Sustainable Synthesis Approaches and Green Chemistry Principles

The traditional synthesis of 4-Methylcyclohexane-1-carbaldehyde often relies on the oxidation of 4-methylcyclohexanemethanol using stoichiometric and often hazardous oxidizing agents like potassium dichromate (K₂Cr₂O₇). Modern research is actively pursuing greener alternatives that minimize waste, avoid toxic reagents, and improve energy efficiency.

Catalytic Oxidation with Green Oxidants: A primary focus is the replacement of stoichiometric oxidants with catalytic systems that utilize environmentally benign terminal oxidants such as molecular oxygen (from air) or hydrogen peroxide (H₂O₂). rsc.orgacs.orgnih.gov These processes generate water as the primary byproduct, significantly improving the atom economy and reducing the environmental footprint. nih.gov Various catalytic systems are under investigation, including those based on transition metals and metal-free catalysts.

Transition Metal Catalysts: Water-soluble palladium(II) complexes have shown promise as stable and recyclable catalysts for the aerobic oxidation of a wide range of alcohols to aldehydes in aqueous systems. acs.org Other approaches involve the use of cobalt composites immobilized on nanoparticles, which can act as efficient and reusable nanocatalysts under solvent-free, microwave-assisted conditions. acs.org Magnetically separable nanoparticles, such as Fe₃O₄, are also being explored as catalysts for H₂O₂-based oxidations, allowing for easy recovery and reuse. nih.gov

TEMPO-Based Catalysts: (2,2,6,6-Tetrachloro-1-piperidinyloxy) (TEMPO) and its derivatives are highly effective catalysts for the selective oxidation of primary alcohols to aldehydes. rsc.org These systems can be paired with co-oxidants in catalytic cycles that are more sustainable than traditional methods. rsc.org

Waste-Free Oxidation: An innovative approach involves the use of gaseous nitrogen dioxide (NO₂) as an oxidant for converting alcohols to aldehydes. acs.org This method can be waste-free as the gaseous byproducts can be converted to nitric acid. acs.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and green route for aldehyde synthesis. acs.orgresearchgate.net Aldehyde dehydrogenases are being explored for their ability to catalyze the oxidation of aldehydes to carboxylic acids under mild, aqueous conditions, and research is ongoing to engineer enzymes for the reverse reaction or for the selective oxidation of alcohols to aldehydes. acs.org Biocatalytic hydrogen-borrowing cascades represent another frontier, where enzymes can facilitate complex transformations in a one-pot synthesis, enhancing efficiency and sustainability. researchgate.net

The table below summarizes some of the green chemistry principles and their application in the synthesis of aldehydes, which are relevant for the future production of this compound.

| Green Chemistry Principle | Application in Aldehyde Synthesis | Potential Advantage for this compound |

| Use of Catalysis | Replacing stoichiometric oxidants with catalytic amounts of transition metals (Pd, Co), TEMPO, or enzymes. rsc.orgacs.orgacs.org | Reduced waste, lower energy requirements, and potential for catalyst recycling. |

| Benign Solvents & Oxidants | Employing water as a solvent and air or hydrogen peroxide as the terminal oxidant. acs.orgnih.gov | Enhanced safety, reduced environmental impact, and water as the main byproduct. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimization of byproducts, leading to more efficient and sustainable processes. |

| Renewable Feedstocks | Investigating biocatalytic routes that can potentially utilize renewable starting materials. acs.org | Reduced reliance on fossil fuels and a move towards a bio-based economy. |

| Energy Efficiency | Utilizing alternative energy sources like microwave irradiation to accelerate reactions and reduce energy consumption. acs.org | Faster reaction times and lower overall energy costs in the manufacturing process. |

Chemoinformatics and High-Throughput Screening for Derivatives

The discovery and optimization of molecules with desired properties, such as new fragrances or biologically active compounds, are being revolutionized by computational tools. For a molecule like this compound, chemoinformatics and high-throughput screening (HTS) offer powerful avenues for exploring its chemical space and identifying novel derivatives with enhanced or new functionalities.

Chemoinformatics and In Silico Screening: Chemoinformatics uses computational methods to analyze chemical information and predict the properties of molecules. acs.org For fragrance applications, where cyclic aldehydes are common, machine learning models can be developed to predict odor characteristics based on molecular structure. rsc.orgnih.gov These in silico models can rapidly screen virtual libraries of thousands of potential derivatives of this compound to identify candidates with specific scent profiles. researchgate.netrsc.org This approach significantly reduces the time and cost associated with synthesizing and testing new compounds. youtube.com Key applications include:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate molecular descriptors (e.g., size, shape, electronic properties) of this compound derivatives with their perceived odor or other biological activities. acs.org

Virtual Screening: Using docking simulations to predict how derivatives might interact with biological targets, such as olfactory receptors, to guide the design of new fragrances or other active molecules. researchgate.netyoutube.com

Flavor and Fragrance Engineering: Artificial intelligence and molecular dynamics simulations are being used to better understand how molecules interact with receptors, aiding in the design of novel flavor and fragrance compounds. acs.org